molecular formula C20H16F2N4O3 B11292555 N-(3,4-difluorophenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(3,4-difluorophenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11292555
M. Wt: 398.4 g/mol
InChI Key: DWQYGBNRCIXYOX-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with difluorophenyl, hydroxy, and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine core.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted pyrazolopyrimidine with a carboxamide group to obtain the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-difluorophenyl)-N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide:

    6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide: Another structurally related compound with different substituents and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H16F2N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H16F2N4O3/c1-29-17-5-3-2-4-12(17)13-10-23-26-16(9-18(27)25-19(13)26)20(28)24-11-6-7-14(21)15(22)8-11/h2-8,10,16H,9H2,1H3,(H,24,28)(H,25,27)

InChI Key

DWQYGBNRCIXYOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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